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Compound of Interest

Compound Name: Lafadofensine

Cat. No.: B10830168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the selectivity of Lafadofensine (also known as

Ampreloxetine and BMS-204756) for the three primary monoamine transporters: the dopamine

transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

The activity of Lafadofensine is compared against other well-characterized monoamine

reuptake inhibitors to provide a clear context for its pharmacological profile.

Experimental Workflow: Competitive Radioligand
Binding Assay
To determine the binding affinity of a compound like Lafadofensine for a specific transporter, a

competitive radioligand binding assay is commonly employed. This technique measures how

effectively the test compound competes with a known radiolabeled ligand for the transporter's

binding site. The workflow below illustrates the fundamental principle of this experimental

approach.
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Workflow for a competitive radioligand binding assay.

Comparative Selectivity Profile
The selectivity of a compound is determined by comparing its binding affinity (Ki) or functional

inhibition (IC50) across different targets. A lower Ki value indicates a higher binding affinity. The

following table summarizes the in vitro binding affinities for Lafadofensine and selected

comparator compounds at human monoamine transporters.

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
Selectivity
Profile

Lafadofensine

(Ampreloxetine)
N/A N/A N/A

Selective NET

Inhibitor¹

Cocaine 230[1] 480[1] 740[1] Non-selective

GBR-12909 1 - 12[2][3][4] 95.5² 1259²
Highly DAT

Selective

Bupropion 2800[5] 1400[5]
>10,000 -

45,000[5]

DAT/NET

Inhibitor

¹Specific Ki values for Lafadofensine (Ampreloxetine) at each transporter are not consistently

available in publicly accessible literature. However, it is widely characterized as a novel,

selective norepinephrine reuptake inhibitor. Pharmacodynamic studies indicate that a 10 mg

dose results in over 75% NET occupancy with less than 50% SERT inhibition, demonstrating

preferential selectivity for NET in vivo.[1][5] ²Calculated from pKi values reported in the

literature.[4] Other reports confirm >100-fold selectivity for DAT over NET and SERT.[2][3]

Experimental Protocols
The binding affinity data presented are typically generated using in vitro radioligand binding

assays. Below is a generalized protocol representative of the methodology used in the field.

1. Membrane Preparation:
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Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human

dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured

and harvested.

The cells are lysed, and the cell membranes are isolated through centrifugation.

The resulting membrane pellets are washed and resuspended in an appropriate assay

buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains a fixed amount of the cell membrane preparation (e.g., 10-20 µg of

protein).

A single concentration of a specific radioligand is added to each well. Common radioligands

include:

For DAT: [³H]WIN 35,428
For NET: [³H]Nisoxetine
For SERT: [³H]Citalopram or [³H]Paroxetine

Increasing concentrations of the unlabeled test compound (e.g., Lafadofensine) are added

to compete with the radioligand for binding to the transporter.

Non-specific binding is determined in the presence of a high concentration of a known potent

inhibitor for that transporter.

3. Incubation and Filtration:

The plates are incubated, typically for 60-90 minutes at room temperature or 4°C, to allow

the binding reaction to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

This process separates the membrane-bound radioligand from the unbound radioligand.
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The filters are washed multiple times with ice-cold buffer to remove any remaining unbound

radioactivity.

4. Data Analysis:

The radioactivity trapped on the filters is measured using a liquid scintillation counter.

The data are analyzed using non-linear regression analysis. The concentration of the test

compound that inhibits 50% of the specific binding of the radioligand is determined as the

IC50 value.

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Analysis and Conclusion
The available data clearly position Lafadofensine (Ampreloxetine) as a selective

norepinephrine transporter (NET) inhibitor. Its pharmacological profile is distinct from the

comparator compounds:

Cocaine acts as a non-selective inhibitor, showing relatively similar, micromolar-range affinity

for all three monoamine transporters.[1]

GBR-12909 demonstrates high potency and remarkable selectivity for DAT, making it a

valuable research tool for isolating dopaminergic pathways.[2][3]

Bupropion functions as a dual reuptake inhibitor with a preference for NET and DAT over

SERT, for which it has negligible affinity.[5]

In contrast, Lafadofensine's characterization as a selective NET inhibitor suggests it primarily

potentiates noradrenergic neurotransmission. This selectivity is a key feature of its clinical

development for treating symptomatic neurogenic orthostatic hypotension, where enhancing

norepinephrine levels can improve vasoconstrictor tone. The high in vivo NET occupancy

compared to SERT further supports this selective mechanism of action.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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